molecular formula C22H12Cl2N2O3S3 B2968867 (5E)-3-(2-chlorophenyl)-5-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 882073-17-8

(5E)-3-(2-chlorophenyl)-5-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No. B2968867
CAS RN: 882073-17-8
M. Wt: 519.43
InChI Key: ARODEQGIJSNYEV-UDWIEESQSA-N
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Description

(5E)-3-(2-chlorophenyl)-5-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C22H12Cl2N2O3S3 and its molecular weight is 519.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiproliferative Activity

A series of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives, including compounds structurally related to the chemical of interest, were synthesized and tested for their antiproliferative activity against various human cancer cell lines. These compounds demonstrated significant antiproliferative effects on HeLa cells, HT-29 cells, MCF-7 cells, and HepG-2 cells, highlighting the potential of these derivatives in cancer research (Chandrappa et al., 2008).

Antimicrobial Activity

Certain new thiazolidinone, thiazoline, and thiophene derivatives have been synthesized and evaluated for their antimicrobial properties. These studies provide evidence of the promising antimicrobial activities of these compounds, indicating their potential application in developing new antimicrobial agents (Gouda et al., 2010).

Anticancer Activity Evaluation

Novel thiazolidinones, closely related to the specified compound, have been synthesized and screened for their anticancer activity. The evaluation revealed that certain derivatives exhibit high levels of antimitotic activity and show a specific sensitivity profile against various cancer cell lines, including leukemia, colon cancer, CNS cancer, melanoma, gastric cancer, and breast cancer. This indicates the critical role of substituents in enhancing the anticancer cytotoxicity levels of thiazolidinone derivatives (Buzun et al., 2021).

Analytical Applications

The influence of new 2,5-disubstituted 1,3,4-thiadiazoles, related to the specified compound, on the corrosion behavior of mild steel in 1 M HCl solution was investigated. This study provides insights into the potential analytical applications of these compounds in corrosion inhibition, demonstrating their effectiveness and the impact of substituents on their performance (Bentiss et al., 2007).

properties

IUPAC Name

(5E)-3-(2-chlorophenyl)-5-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12Cl2N2O3S3/c23-14-5-8-16(9-6-14)31-19-10-7-15(26(28)29)11-13(19)12-20-21(27)25(22(30)32-20)18-4-2-1-3-17(18)24/h1-12H/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARODEQGIJSNYEV-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])SC4=CC=C(C=C4)Cl)SC2=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N2C(=O)/C(=C\C3=C(C=CC(=C3)[N+](=O)[O-])SC4=CC=C(C=C4)Cl)/SC2=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12Cl2N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.